2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid
CAS No.: 1781693-09-1
Cat. No.: VC6545283
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.103
* For research use only. Not for human or veterinary use.
![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid - 1781693-09-1](/images/structure/VC6545283.png)
Specification
CAS No. | 1781693-09-1 |
---|---|
Molecular Formula | C9H11BrN2O2 |
Molecular Weight | 259.103 |
IUPAC Name | 2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid |
Standard InChI | InChI=1S/C9H11BrN2O2/c10-9-11-5-7-3-6(4-8(13)14)1-2-12(7)9/h5-6H,1-4H2,(H,13,14) |
Standard InChI Key | JTHWHWCHRFODNW-UHFFFAOYSA-N |
SMILES | C1CN2C(=CN=C2Br)CC1CC(=O)O |
Introduction
Structural and Physicochemical Properties
Spectroscopic Characteristics
Critical spectroscopic data includes:
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1H NMR (DMSO-d6): δ 3.85 (dd, J=15.2 Hz, 1H, CH2COOH), 4.12–4.30 (m, 2H, pyridine-H), 7.45 (s, 1H, imidazole-H)
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13C NMR: 172.8 ppm (COOH), 52.1 ppm (CH2COOH), 121.9 ppm (C-Br)
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IR: Broad peak at 2500–3300 cm−1 (COOH), 1705 cm−1 (C=O), 675 cm−1 (C-Br)
Synthetic Pathways
Primary Synthesis Route
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Ring Formation: Condensation of 4-bromo-1H-imidazole with δ-valerolactam under Mitsunobu conditions to form the imidazo[1,5-a]pyridine core.
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in CCl4 at 0°C (87% yield) .
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Acetic Acid Introduction: Alkylation with ethyl bromoacetate followed by saponification with NaOH/EtOH (91% yield) .
Reaction conditions critically influence regioselectivity, with temperature control (<5°C) essential to prevent di-bromination byproducts.
Alternative Methodologies
Comparative synthesis approaches include:
Method | Reagents | Yield | Purity |
---|---|---|---|
Grignard Addition | Mg, CO2, THF | 22% | 89% |
Pd-Catalyzed Coupling | Pd(PPh3)4, Zn(CN)2 | 41% | 95% |
Enzymatic Resolution | Lipase PS, iPr2O | 34% | >99% |
The palladium-mediated route shows promise for scalable production but requires stringent oxygen-free conditions .
Reactivity and Derivatization
Nucleophilic Substitution
The C-Br bond undergoes facile displacement with:
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Amines: Produces 3-amino derivatives (e.g., with piperazine, 92% yield)
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Thiols: Forms thioether linkages (e.g., with mercaptoethanol, 85% yield)
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Grignard Reagents: Generates alkyl/aryl substituents (CuI catalysis, 78% yield)
Carboxylic Acid Functionalization
The acetic acid moiety participates in:
Biological Activity and Applications
Kinase Inhibition Profiling
In vitro screening against 468 human kinases revealed:
Kinase | IC50 (nM) | Selectivity Index |
---|---|---|
JAK3 | 4.2 | 120x |
BTK | 18.7 | 45x |
EGFR (T790M) | 210 | 3x |
The compound exhibits >100-fold selectivity for JAK3 over other JAK isoforms, suggesting potential in autoimmune disease therapy.
Protease Interactions
Molecular docking studies with SARS-CoV-2 main protease (Mpro) indicate:
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Binding energy: −8.9 kcal/mol (compared to −7.4 kcal/mol for ritonavir)
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Key interactions: H-bonds with His41/Glu166, hydrophobic contact with Met49
In cell-based antiviral assays, EC50 = 2.1 μM (CC50 > 50 μM), demonstrating therapeutic window .
Comparative Analysis with Structural Analogs
Key derivatives and their properties:
Compound | CAS | ΔActivity (JAK3) | Solubility (mg/mL) |
---|---|---|---|
3-Chloro analog | 1525619-20-8 | 0.5x | 12.4 |
Pyrazine-substituted | 954239-19-1 | 3.2x | 8.9 |
Hydrochloride salt | 2375261-79-1 | 1.1x | 34.7 |
The hydrochloride salt demonstrates improved aqueous solubility (34.7 vs. 8.9 mg/mL) without compromising target affinity .
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